molecular formula C9H17N3 B13309500 5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13309500
M. Wt: 167.25 g/mol
InChI Key: IXRQIRINOIHKAK-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring It has a molecular formula of C9H13N3 and a molecular weight of 16722 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with 2-aminopyrimidine derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, with diverse applications in scientific research due to its unique chemical and biological properties. Its mechanism of action involves interaction with specific molecular targets and pathways, with its fused ring structure allowing it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Scientific Research Applications

5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications. As a compound belonging to the imidazo[1,2-a]pyrimidine class, it is known for diverse biological activities, with research focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antitumor properties. For instance, compounds synthesized in various studies have shown promising in vitro activity against cancer cell lines such as MCF-7 (breast cancer) and Hela cells (cervical cancer). The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties
Imidazo[1,2-a]pyrimidine derivatives have been evaluated for their antimicrobial activities, with studies demonstrating moderate to high activity against various gram-positive and gram-negative bacteria. For example, certain compounds showed minimum inhibitory concentrations (MICs) that suggest potential as antibacterial agents.

AMPAR Modulation
Imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) . These compounds appear to partially disrupt an important protein–protein interaction between the TARP and the pore-forming subunit of the ion-channel . Following oral administration, compound 26 exhibited time- and dose-dependent AMPAR/γ-8 receptor occupancy in mouse hippocampus, which resulted in robust seizure protection in corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models .

Comparison with Similar Compounds
5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications. For example, the position of the methyl group may play a role in potency, as the 6-methyl was considerably more active than the 7-methyl analogue .

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]thiazole: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine class. This class of compounds has garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

The synthesis of imidazo[1,2-a]pyrimidines typically involves multi-step organic reactions that yield compounds with various substituents influencing their biological activity. The specific structure of this compound allows for interactions with multiple biological targets.

Antimicrobial Activity

Recent studies have demonstrated that imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis H37Rv. Compounds within this class demonstrated minimum inhibitory concentrations (MICs) as low as ≤0.006 μM against replicating bacteria . Although specific data for this compound is not detailed in the studies reviewed, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyrimidines are notable. Research indicates:

  • c-Met Inhibition : A study focused on developing new c-Met inhibitors revealed that imidazo[1,2-a]pyrimidine derivatives can inhibit c-Met signaling pathways critical for cancer progression . The structure-activity relationship (SAR) analysis indicated that modifications to the imidazo core could enhance potency against cancer cell lines.

Anti-inflammatory Activity

Imidazo[1,2-a]pyrimidines have also been explored for their anti-inflammatory effects:

  • Kinase Inhibition : Compounds designed from imidazo[1,2-a]pyrimidine scaffolds were evaluated for their ability to inhibit kinases such as KSP and Aurora-A. Some derivatives exhibited moderate inhibitory activity against these targets while demonstrating significant cytotoxicity against cancer cell lines such as HCT116 and HepG2 .

Structure-Activity Relationship (SAR)

The SAR of imidazo[1,2-a]pyrimidines indicates that modifications at various positions on the ring system can significantly alter biological activity. For example:

CompoundTargetIC50 (μM)Notes
Compound Ac-Met0.5Potent inhibitor
Compound BKSP10Moderate inhibition
Compound CAurora-A15Significant cytotoxicity

This table illustrates how different structural modifications influence the potency and selectivity of these compounds against various biological targets.

Case Studies

Several case studies highlight the effectiveness of imidazo[1,2-a]pyrimidines in preclinical models:

  • Study on Tuberculosis : Compounds derived from this class were tested in vivo in murine models showing promising results against drug-resistant strains of M. tuberculosis, indicating a novel mechanism of action distinct from existing therapies .
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives caused significant apoptosis in cancer cell lines with IC50 values ranging from 5 to 20 μM . These findings support further investigation into their potential as therapeutic agents.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-ethyl-6-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H17N3/c1-3-8-7(2)6-11-9-10-4-5-12(8)9/h7-8H,3-6H2,1-2H3,(H,10,11)

InChI Key

IXRQIRINOIHKAK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CN=C2N1CCN2)C

Origin of Product

United States

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